molecular formula C25H28N2O4 B11244627 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Cat. No.: B11244627
M. Wt: 420.5 g/mol
InChI Key: VLSPWBBAPCLIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of benzodioxepin and indole structures

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide

InChI

InChI=1S/C25H28N2O4/c1-25(2,3)24(29)19-15-27(20-8-5-4-7-18(19)20)16-23(28)26-14-17-9-10-21-22(13-17)31-12-6-11-30-21/h4-5,7-10,13,15H,6,11-12,14,16H2,1-3H3,(H,26,28)

InChI Key

VLSPWBBAPCLIOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. One common route involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an appropriate indole derivative under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin moiety may facilitate binding to certain proteins, while the indole structure can interact with various signaling pathways. These interactions can modulate biological processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE include other benzodioxepin and indole derivatives. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical reactivity and biological activity. Examples include:

This detailed article provides a comprehensive overview of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2,2-DIMETHYLPROPANOYL)-1H-INDOL-1-YL]ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.